molecular formula C6H10O2S B561787 2,2-dimethyl-3-oxobutanethioic S-acid CAS No. 135937-96-1

2,2-dimethyl-3-oxobutanethioic S-acid

Cat. No.: B561787
CAS No.: 135937-96-1
M. Wt: 146.204
InChI Key: KYXIFPICNYSQEK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-oxobutanethioic S-acid, also known as butanethioic acid, 2,2-dimethyl-3-oxo, is a chemical compound with the molecular formula C6H10O2S. It is characterized by its unique structure, which includes a thioic acid group and a ketone group.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Acetylthioisobutyric Acid are not fully understood due to limited research. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found in strains belonging to the genera Pseudomonas, Agrobacterium, Enterobacter, Cellulomonas, Rhodococcus, Brevibacterium, and Torulopsis . A strain of Pseudomonas fluorescens, IFO 3081, was selected as the best microorganism for producing 2-Acetylthioisobutyric Acid .

Cellular Effects

It is known that lactone compounds, which are similar to 2-Acetylthioisobutyric Acid, play important roles in organisms . These compounds are synthesized and metabolized enzymatically in vivo . Several enzymes involved in lactone compound metabolism, including lactone-degrading enzymes, e.g., lactonases, and lactone-forming enzymes, e.g., Baeyer-Villiger monooxygenases, have been reported . They might play important roles in the metabolism of lactones and related compounds .

Molecular Mechanism

It is known that Esterase (EST) from Pseudomonas putida IFO12996 catalyzes the stereoselective hydrolysis of methyl DL-β-acetylthioisobutyrate (DL-MATI) to produce D-β-acetylthioisobutyric Acid . The EST gene was cloned and expressed in Escherichia coli; the recombinant protein is a non-disulfide-linked homotrimer with a monomer molecular weight of 33,000 in both solution and crystalline states, indicating that these ESTs function as trimers .

Temporal Effects in Laboratory Settings

It is known that the cells having activity (558 units/g of dry cells) could be easily prepared by cultivation at 25°C at pH 6.6 for 24 hr in a glucose-containing medium .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-3-oxobutanethioic S-acid typically involves the reaction of 2,2-dimethyl-3-oxobutanoic acid with a sulfur-containing reagent. One common method is the reaction of 2,2-dimethyl-3-oxobutanoic acid with hydrogen sulfide (H2S) under acidic conditions to introduce the thioic acid group .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-oxobutanethioic S-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Dimethyl-3-oxobutanethioic S-acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Biological Activity

2,2-Dimethyl-3-oxobutanethioic S-acid, also known as 2-acetylthioisobutyric acid, is a sulfur-containing organic compound with significant biological activity. Its unique structure allows it to participate in various biochemical processes, making it a subject of interest in fields such as pharmacology, biochemistry, and agricultural science. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and research findings.

  • Molecular Formula : C6H10O2S
  • Molecular Weight : 146.204 g/mol
  • IUPAC Name : this compound

The compound's structure includes a thioic acid functional group, which contributes to its reactivity and interactions with biological systems.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria.

Pathogen TypeActivity Observed
Staphylococcus aureusInhibition at 50 µg/ml
Escherichia coliInhibition at 100 µg/ml

The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, contributing to its potential as a natural preservative in food and pharmaceuticals.

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in the induction of apoptosis in cancer cells. A notable study demonstrated that treatment with varying concentrations of this compound led to a significant reduction in cell viability in human cancer cell lines.

Concentration (µM)Cell Viability (%)
1080
5055
10030

These findings suggest that the compound may interfere with cancer cell proliferation through mechanisms such as the activation of caspases and modulation of apoptotic pathways.

3. Enzymatic Activity

The compound plays a role in enzymatic reactions, particularly in the resolution of racemic mixtures. It acts as a substrate for specific enzymes that facilitate the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications.

Case Study : In a study involving Pseudomonas fluorescens IFO 3081, researchers utilized the compound to produce D-β-acetylthioisobutyric acid from methyl DL-β-acetylthioisobutyrate. The results indicated high enantiomeric excess (over 90%), demonstrating its utility in asymmetric synthesis.

Applications in Drug Development

The ability of this compound to produce enantiomerically pure acids makes it valuable in drug discovery. Its application has led to the identification of drug candidates with improved efficacy and reduced side effects due to their stereochemical purity.

Example Applications:

  • ACE Inhibitors : It serves as an intermediate in synthesizing angiotensin-converting enzyme inhibitors like captopril.
  • Chiral Nanoparticles : The compound is used to functionalize nanoparticles for targeted drug delivery systems.

Environmental Impact

In addition to its pharmaceutical applications, this compound has been investigated for its role in bioremediation processes. Microorganisms capable of metabolizing it have been employed to degrade environmental pollutants effectively.

Properties

IUPAC Name

2,2-dimethyl-3-oxobutanethioic S-acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2S/c1-4(7)6(2,3)5(8)9/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXIFPICNYSQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(C)C(=O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70721573
Record name 2,2-Dimethyl-3-oxobutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135937-96-1
Record name 2,2-Dimethyl-3-oxobutanethioic S-acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70721573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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